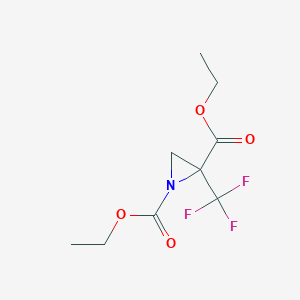
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is a chemical compound with the molecular formula C9H12F3NO4 It is known for its unique structure, which includes an aziridine ring and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester typically involves the reaction of aziridine with diethyl oxalate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
類似化合物との比較
Similar Compounds
Methyl (S)-(–)-N-Z-Aziridine-2-carboxylate: This compound is similar in structure but has a methyl group instead of a trifluoromethyl group.
1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester: Another similar compound with a phenylmethyl group.
Uniqueness
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
特性
CAS番号 |
653595-60-9 |
|---|---|
分子式 |
C9H12F3NO4 |
分子量 |
255.19 g/mol |
IUPAC名 |
diethyl 2-(trifluoromethyl)aziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12F3NO4/c1-3-16-6(14)8(9(10,11)12)5-13(8)7(15)17-4-2/h3-5H2,1-2H3 |
InChIキー |
FIIUCSBQXFTRCA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CN1C(=O)OCC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)

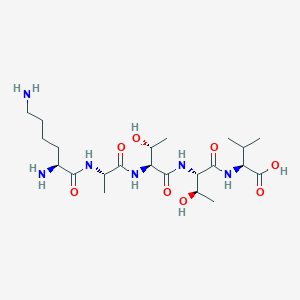
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
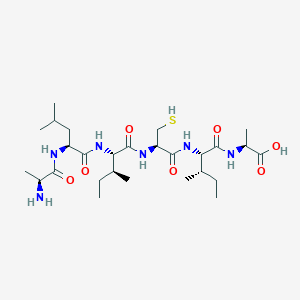
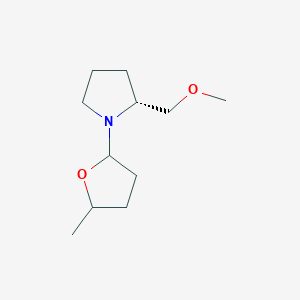

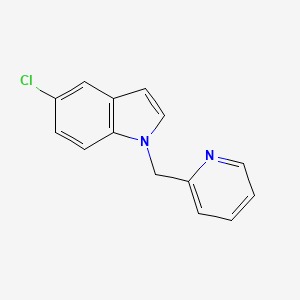
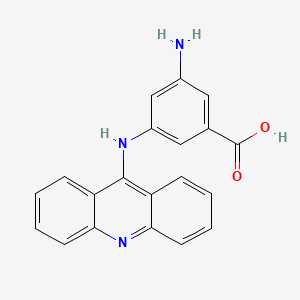
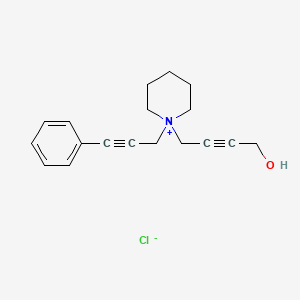
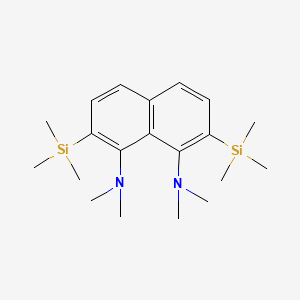
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
